9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA or proteins, interfering with their normal functions and leading to cell death in cancer cells . Molecular docking studies have shown its binding orientations in the active sites of target proteins .
Comparison with Similar Compounds
Similar compounds to 9-Methyl-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one include:
1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-1,3-dicarboxylic acid: This compound has additional carboxylic acid groups, making it more polar and potentially altering its biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
9-methyl-4a,9a-dihydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)9-6-7-13-12(15)11(9)14/h2-7,9,11H,1H3,(H,13,15) |
InChI Key |
KOADKRYBKPWUPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C=CNC2=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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